REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Cl[C:6]1[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=[C:8]([Cl:15])[N:7]=1.O>C1(C)C=CC=CC=1>[Cl:15][C:8]1[N:7]=[C:6]([NH:4][CH:1]2[CH2:3][CH2:2]2)[C:11]([N+:12]([O-:14])=[O:13])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h and at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (hexane:EtOAc, 3:2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=N1)NC1CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |